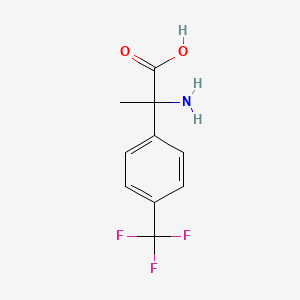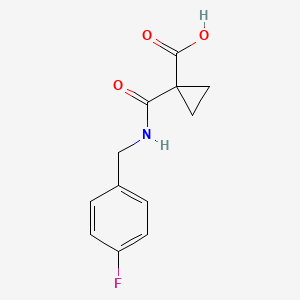
Ethyl 2-formylcinnamate
Overview
Description
Ethyl 2-formylcinnamate: is an organic compound with the molecular formula C12H12O3. It is an ester derivative of cinnamic acid, characterized by the presence of a formyl group at the second position of the cinnamate structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-formylcinnamate is a synthetic compound Similar compounds, such as cinnamides and cinnamates, have been shown to exhibit antimicrobial activity . They interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Mode of Action
It’s suggested that similar compounds interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Cinnamates, a related group of compounds, are known to play a central role in plant secondary metabolism . They provide precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and others .
Pharmacokinetics
Pharmacokinetic evaluations and modeling are crucial to correlate in vitro drug dissolution kinetics with their in vivo release and absorption kinetics .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. These factors include the concentration of this compound used in fumigation, exposure duration, and environmental conditions such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
It is known that cinnamate derivatives, which Ethyl 2-formylcinnamate is part of, are precursors for various phenylpropanoid compounds including lignins, lignans, and others . These compounds are essential for the growth and development of plants .
Cellular Effects
It is known that cinnamate derivatives can have significant impacts on cellular processes . For instance, they are involved in the production of various di (lignans), polyphenols (lignins), and also substituted derivatives .
Molecular Mechanism
It is known that cinnamate and p-coumarate are substrates for methylation in certain biochemical reactions . This suggests that this compound might also be involved in similar reactions.
Temporal Effects in Laboratory Settings
It is known that ethyl cinnamate-based clearing procedures can be used to clear a wide range of tissues in several species, preserving a broad range of fluorescent proteins .
Dosage Effects in Animal Models
It is known that the effects of certain substances can vary greatly between different species and depending on the dosage .
Metabolic Pathways
This compound is likely involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds . This pathway plays a central role in plant secondary metabolism .
Transport and Distribution
It is known that cinnamate derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formylcinnamate can be synthesized through several methods. One common method involves the reaction of 2-bromobenzaldehyde with ethyl acrylate in the presence of a palladium catalyst and potassium carbonate in N,N-dimethylformamide at 100°C under an inert atmosphere . Another method involves the condensation of ethyl acetate and benzaldehyde in the presence of sodium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formylcinnamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Ethyl 2-carboxycinnamate.
Reduction: Ethyl 2-hydroxycinnamate.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formylcinnamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
Ethyl cinnamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl cinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-formylcinnamate: Has the formyl group at the fourth position instead of the second position.
Uniqueness: Ethyl 2-formylcinnamate is unique due to the presence of the formyl group at the second position, which significantly influences its reactivity and biological activity. This structural feature distinguishes it from other cinnamate derivatives and enhances its utility in various applications.
Properties
IUPAC Name |
ethyl (E)-3-(2-formylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-9H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQRPRCIESSITI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
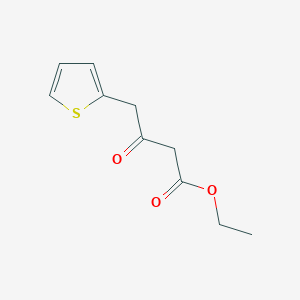
![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)
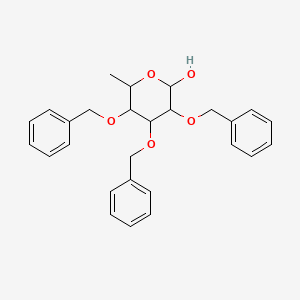
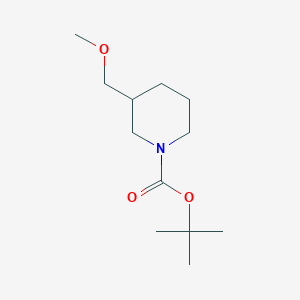
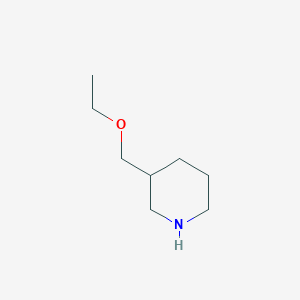
![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)

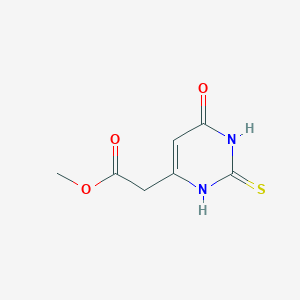
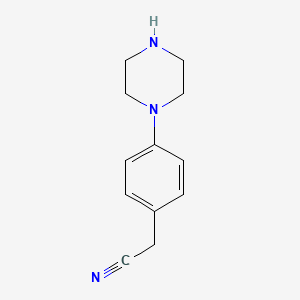
![2-[(3-Chlorophenyl)methoxy]acetic acid](/img/structure/B3161128.png)
![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)
![Pentanoic acid, 4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161148.png)
